Cas no 2305529-01-3 (N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide)

N-2,2-ジフルオロ-2-(6-メトキシピリジン-2-イル)エチルプロプ-2-エンアミドは、高度に機能化された有機化合物であり、ピリジン環とフッ素置換基を有するアクリルアミド誘導体です。この化合物は、医薬品中間体や農薬開発における重要な構築ブロックとしての潜在性を有しています。6位のメトキシ基と2,2-ジフルオロエチル構造が分子の電子特性を調整し、生体適合性や代謝安定性の向上が期待されます。特に、フッ素原子の導入により脂溶性の最適化と分子間相互作用の強化が図られており、標的タンパク質との親和性向上に寄与します。また、アクリルアミド部位はさらなる化学修飾のための反応性サイトを提供します。

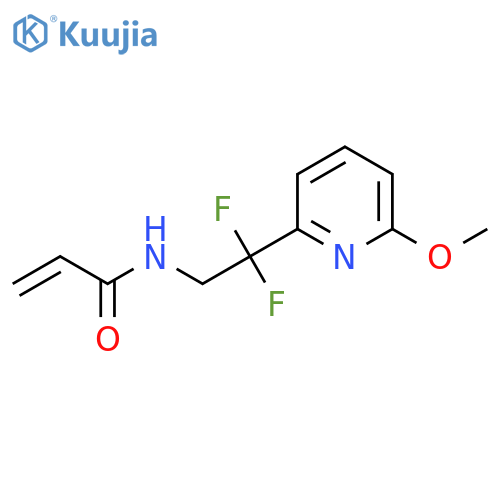

2305529-01-3 structure

商品名:N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide

N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- EN300-26585775

- Z3024764071

- 2305529-01-3

- N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide

- N-[2,2-Difluoro-2-(6-methoxy-2-pyridinyl)ethyl]-2-propenamide

- N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide

-

- インチ: 1S/C11H12F2N2O2/c1-3-9(16)14-7-11(12,13)8-5-4-6-10(15-8)17-2/h3-6H,1,7H2,2H3,(H,14,16)

- InChIKey: YFLCQXAEUOHJAE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC=C(N=1)OC)(CNC(C=C)=O)F

計算された属性

- せいみつぶんしりょう: 242.08668395g/mol

- どういたいしつりょう: 242.08668395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 51.2Ų

N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26585775-1g |

N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide |

2305529-01-3 | 90% | 1g |

$0.0 | 2023-09-13 | |

| Enamine | EN300-26585775-1.0g |

N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide |

2305529-01-3 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

2305529-01-3 (N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬